An In-depth Technical Guide to 3-(Aminomethyl)indolin-2-one: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 3-(Aminomethyl)indolin-2-one: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique bicyclic structure, featuring a fused benzene and pyrrolidinone ring system, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. Among the various substituted indolin-2-ones, those functionalized at the 3-position have garnered significant attention for their therapeutic potential. These derivatives have been extensively investigated as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.[1][2][3][4][5][6] This guide focuses specifically on 3-(Aminomethyl)indolin-2-one, a key intermediate and a molecule of interest in its own right, providing a comprehensive overview of its chemical structure, physicochemical properties, and synthetic approaches.
Chemical Structure and Properties
IUPAC Name: 3-(Aminomethyl)-1,3-dihydro-2H-indol-2-one Synonyms: 3-(Aminomethyl)oxindole CAS Number: 412332-18-4 Molecular Formula: C₉H₁₀N₂O Molecular Weight: 162.19 g/mol
The structure of 3-(Aminomethyl)indolin-2-one features the core indolin-2-one skeleton with a primary aminomethyl group at the chiral center on the C3 position. The presence of this amine functionality introduces a basic center and a site for further chemical modification.
Caption: Chemical structure of 3-(Aminomethyl)indolin-2-one.
Physicochemical Properties
The following table summarizes the predicted and available physicochemical properties of 3-(Aminomethyl)indolin-2-one. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | - |
| CAS Number | 412332-18-4 | [7][8][9] |
| Predicted Boiling Point | 339.3 ± 35.0 °C | Commercial Supplier Data |
| Predicted Density | 1.194 ± 0.06 g/cm³ | Commercial Supplier Data |
| Predicted pKa | 14.39 ± 0.40 | Commercial Supplier Data |
| Storage Temperature | 2-8°C | Commercial Supplier Data |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methine proton at the C3 position, the methylene protons of the aminomethyl group, and the amine and amide protons. The chemical shifts and coupling constants of these protons would be diagnostic.
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¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactam will appear at a characteristic downfield shift.
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FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the lactam, and C-H stretching of the aromatic and aliphatic groups.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthetic Methodologies
The synthesis of 3-(Aminomethyl)indolin-2-one can be approached through several synthetic routes, leveraging established methodologies for the functionalization of the indolin-2-one core. While a specific, detailed experimental protocol for this exact molecule is not prevalent in the surveyed literature, a plausible and efficient strategy involves a two-step process starting from the readily available 3-hydroxy-3-(hydroxymethyl)indolin-2-one. An alternative, classical approach is the Gabriel synthesis.
Proposed Synthesis via Reduction of an Azide Intermediate
This synthetic route offers a reliable method for the introduction of the primary amine functionality.
Caption: Proposed synthetic workflow for 3-(Aminomethyl)indolin-2-one.
Step-by-Step Methodology (Representative Protocol):
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Activation of the Hydroxyl Group: 3-Hydroxy-3-(hydroxymethyl)indolin-2-one is reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane at 0 °C to room temperature. This converts the primary hydroxyl group into a good leaving group (mesylate or tosylate).
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Azide Substitution: The resulting 3-(mesyloxymethyl)indolin-2-one or 3-(tosyloxymethyl)indolin-2-one is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as DMF or DMSO. The reaction is typically heated to facilitate the SN2 displacement of the leaving group by the azide anion, yielding 3-(azidomethyl)indolin-2-one.
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Reduction of the Azide: The final step involves the reduction of the azide group to a primary amine. This can be achieved through various methods, including:
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Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This is a clean and efficient method.
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Staudinger Reaction: Reaction with triphenylphosphine followed by hydrolysis.
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Reduction with Metal Hydrides: Using lithium aluminum hydride (LiAlH₄) in a solvent like THF. This method is effective but requires careful handling due to the reactivity of the reagent.
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Alternative Synthetic Approach: The Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[4][5][6][14][15][16]
Caption: Role of 3-(Aminomethyl)indolin-2-one in Drug Discovery.
Conclusion
3-(Aminomethyl)indolin-2-one is a valuable chemical entity, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its straightforward synthesis from readily available starting materials, combined with the versatility of its primary amine functionality, makes it an attractive building block for medicinal chemists. The indolin-2-one core, particularly when substituted at the 3-position, has a proven track record in the development of kinase inhibitors. Further exploration of derivatives synthesized from 3-(Aminomethyl)indolin-2-one holds significant promise for the discovery of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its chemical nature, synthesis, and potential applications, intended to support researchers in their drug discovery and development endeavors.
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